

# An In-Depth Technical Guide to 4-Methyl-2,5-dimethoxy- $\beta$ -hydroxyphenethylamine (BOHD)

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## Compound of Interest

Compound Name: 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid

Cat. No.: B2399576

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Note to the Reader: The provided CAS number 2971-18-8 corresponds to the chemical compound **4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid**. However, the context of the query strongly suggests an interest in a phenethylamine derivative relevant to drug development and neuroscience research. This guide will therefore focus on the compound BOHD (4-methyl-2,5-dimethoxy- $\beta$ -hydroxyphenethylamine), also known as  $\beta$ -hydroxy-2C-D, which aligns with the implicit scientific focus of the request. The CAS number for BOHD is 29348-16-1.

## Introduction

4-Methyl-2,5-dimethoxy- $\beta$ -hydroxyphenethylamine, commonly known as BOHD, is a lesser-known psychoactive compound belonging to the phenethylamine chemical class.<sup>[1]</sup> It is structurally the  $\beta$ -hydroxy derivative of 2C-D (2,5-dimethoxy-4-methylphenethylamine), a more widely recognized psychedelic substance.<sup>[1][2]</sup> The introduction of a hydroxyl group at the beta position of the ethylamine side chain significantly alters the pharmacological profile compared to its non-hydroxylated counterpart. This modification is a key area of interest in structure-activity relationship (SAR) studies of psychedelic compounds, which explore how molecular changes affect interactions with serotonin receptors and subsequent psychoactive effects.<sup>[3][4]</sup>

This technical guide provides a comprehensive overview of BOHD, including its physicochemical properties, synthesis methodologies, and known pharmacological

characteristics, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of BOHD is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Property	Value	Source
IUPAC Name	2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethan-1-ol	[1]
CAS Number	29348-16-1	[1][5]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>3</sub>	[1][5]
Molar Mass	211.261 g/mol	[1][5]
Appearance	Not explicitly stated, likely a solid at room temperature	
Solubility	Not explicitly stated, but likely soluble in organic solvents like methanol, ethanol, and chloroform, with the hydrochloride salt being water-soluble.	
XLogP3	0.4	[5]

## Synthesis of BOHD

The synthesis of BOHD typically starts from 2,5-dimethoxy-4-methylbenzaldehyde. The general synthetic approach involves the formation of a nitrostyrene intermediate, followed by reduction to the corresponding phenethylamine, and subsequent introduction of the beta-hydroxyl group. A common and illustrative synthesis pathway is detailed below.

## Experimental Protocol: Synthesis of BOHD from 2,5-Dimethoxy-4-methylbenzaldehyde

This protocol is a multi-step synthesis that first produces the 2C-D intermediate, which is then hydroxylated.

### Step 1: Synthesis of 2,5-Dimethoxy-4-methyl- $\beta$ -nitrostyrene

This step involves a Henry reaction, which is a base-catalyzed condensation between a nitroalkane (nitromethane) and an aldehyde (2,5-dimethoxy-4-methylbenzaldehyde).

- Rationale: The Henry reaction is a classic and effective method for forming a carbon-carbon bond and introducing the nitro group, which is a versatile precursor to the amine function.[\[6\]](#)
- To a solution of 2,5-dimethoxy-4-methylbenzaldehyde in a suitable solvent such as methanol, add an equimolar amount of nitromethane.
- A basic catalyst, such as a solution of sodium hydroxide or methylamine in methanol, is added dropwise to the mixture with stirring.[\[7\]](#)
- The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is acidified, often with hydrochloric acid, to precipitate the nitrostyrene product.
- The solid product is collected by filtration, washed with a non-polar solvent like cold water or hexane, and dried.

### Step 2: Reduction of 2,5-Dimethoxy-4-methyl- $\beta$ -nitrostyrene to 2C-D

The nitro group of the nitrostyrene is reduced to an amine to yield 2C-D.

- Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the nitro group directly to the amine.

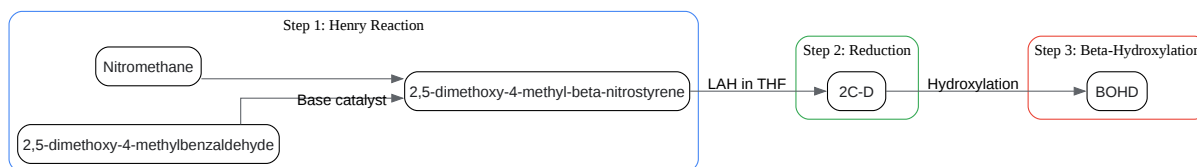
- In a three-necked round-bottom flask equipped with a condenser, addition funnel, and an inert gas inlet (e.g., argon), a suspension of lithium aluminum hydride (LAH) in a dry ethereal solvent like tetrahydrofuran (THF) is prepared and cooled in an ice bath.
- A solution of the 2,5-dimethoxy-4-methyl- $\beta$ -nitrostyrene in dry THF is added dropwise to the LAH suspension with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
- The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
- The resulting granular precipitate is filtered off, and the filter cake is washed with fresh THF.
- The combined organic filtrates are dried over an anhydrous salt (e.g., magnesium sulfate or potassium carbonate) and the solvent is removed under reduced pressure to yield the crude 2C-D freebase.

### Step 3: Beta-Hydroxylation of 2C-D to BOHD

The final step involves the introduction of the hydroxyl group at the beta position. While specific literature on the direct hydroxylation of 2C-D to BOHD is scarce, a plausible method involves the conversion of the amine to a leaving group, followed by nucleophilic substitution with a hydroxyl source, or through direct oxidation. A more direct synthesis of BOHD would involve the reduction of a beta-keto intermediate.

A more direct, albeit less detailed in open literature, synthesis of BOHD would involve the reduction of the corresponding beta-ketone. This would bypass the 2C-D intermediate for the final hydroxylation step.

## Visualizing the Synthesis Workflow



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Caption: Synthesis workflow for BOHD.

## Pharmacology and Biological Activity

The pharmacology of BOHD is not extensively studied, but its structural relationship to other psychoactive phenethylamines provides a basis for understanding its likely mechanism of action.

## Mechanism of Action

Substituted phenethylamines, particularly those with a 2,5-dimethoxy pattern, are known to act as agonists at serotonin receptors, with a particular affinity for the 5-HT<sub>2A</sub> receptor subtype.<sup>[3]</sup><sup>[4]</sup><sup>[8]</sup> This receptor is the primary target for classic psychedelic drugs and is responsible for their hallucinogenic effects. It is highly probable that BOHD also acts as a 5-HT<sub>2A</sub> receptor agonist. The presence of the beta-hydroxyl group may influence its binding affinity, efficacy, and metabolic stability compared to 2C-D.

## Reported Effects

In his book "PiHKAL (Phenethylamines I Have Known and Loved)," Alexander Shulgin reported on the effects of BOHD.<sup>[1]</sup> He noted a dosage of over 50 mg taken orally and an unknown duration of action.<sup>[1]</sup> The primary reported physiological effect was a significant drop in blood pressure without a corresponding change in heart rate, which was suggestive of adrenolytic toxicity.<sup>[1]</sup> Due to these effects, higher doses were not explored, and other psychological or perceptual effects were not described.<sup>[1]</sup>

## Structure-Activity Relationships

The addition of a beta-hydroxyl group to a phenethylamine can have varied effects on its psychoactivity. In some cases, it can decrease potency, while in others, it may alter the qualitative nature of the effects. The polarity introduced by the hydroxyl group can also affect the molecule's ability to cross the blood-brain barrier. The limited data on BOHD suggests that in this case, the beta-hydroxylation may lead to more pronounced physiological effects at the dosages tested, potentially masking or precluding typical psychedelic effects.

## Safety and Handling

Given the limited toxicological data and its classification as a research chemical, BOHD should be handled with extreme caution.

- **Personal Protective Equipment (PPE):** When handling BOHD, appropriate PPE, including gloves, a lab coat, and eye protection, should be worn.
- **Ventilation:** All work with BOHD should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
- **Toxicity:** The toxicological properties of BOHD have not been thoroughly investigated. The reported hypotensive effects suggest potential cardiovascular risks.<sup>[1]</sup>
- **Legal Status:** In the United States, BOHD is considered a Schedule I controlled substance as an isomer of Mescaline.<sup>[1]</sup> Researchers must ensure they are in compliance with all local, national, and international regulations regarding the possession and use of this compound.

## Conclusion

BOHD is a fascinating but poorly understood derivative of the 2C-D phenethylamine. Its synthesis follows established chemical pathways for this class of compounds. The limited pharmacological data suggests that the introduction of a beta-hydroxyl group has a significant impact on its physiological effects, highlighting the importance of this structural modification in the design of new psychoactive molecules. Further research is needed to fully characterize the pharmacological and toxicological profile of BOHD and to understand its potential as a tool for studying the serotonin system.

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